molecular formula C9H10BrNO B2823535 4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one CAS No. 860368-23-6

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one

Cat. No.: B2823535
CAS No.: 860368-23-6
M. Wt: 228.089
InChI Key: NPTZFIQKKHWANG-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of a bromine atom at the 4th position and a tetrahydroisoquinoline core makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one typically involves the bromination of tetrahydroisoquinoline derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido, cyano, or alkyl-substituted isoquinoline derivatives.

    Oxidation Reactions: Formation of quinoline or quinolone derivatives.

    Reduction Reactions: Formation of fully saturated isoquinoline derivatives.

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5,6,7,8-tetrahydroisoquinolin-1(2H)-one
  • 4-Fluoro-5,6,7,8-tetrahydroisoquinolin-1(2H)-one
  • 4-Iodo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one

Comparison

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different chemical and physical properties, such as reactivity in substitution reactions and potential biological activities.

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTZFIQKKHWANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860368-23-6
Record name 4-bromo-1,2,5,6,7,8-hexahydroisoquinolin-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

32.4 g (217 mmol) of tetrahydroisoquinolinone (compound 5) is dissolved in 300 ml of chloroform at 5° C. and then 11.2 ml (34.7 g, 217 mmol) of bromine, dissolved in 150 ml of chloroform, are added dropwise over the course of 1 h. The mixture is stirred while cooling in ice for a further hour and then neutralized with 150 ml of saturated NaHCO3 solution and filtered with suction. The organic phase of the filtrate is extracted with dichloromethane and concentrated. The residue is mixed with ethyl acetate, filtered off with suction and dried together with the first residue in a vacuum drying oven at 45° C. 47.7 g (96%) of colorless bromide are obtained.
Name
tetrahydroisoquinolinone
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
96%

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